molecular formula C16H11Cl2N3O2S B2958076 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 391863-47-1

5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2958076
CAS No.: 391863-47-1
M. Wt: 380.24
InChI Key: JUEHHBNYLSFJPM-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both chloro and methoxy groups in its structure suggests potential for significant biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as a chlorinated benzoic acid, under acidic or basic conditions. This reaction often requires a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate ring closure.

  • Substitution Reactions: : The introduction of the 2-chlorophenyl group can be achieved through nucleophilic substitution reactions. This involves reacting the thiadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

  • Final Coupling: : The final step involves coupling the substituted thiadiazole with 5-chloro-2-methoxybenzoic acid or its derivatives. This can be done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics and antifungal medications.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The presence of the thiadiazole ring is known to enhance the biological activity of many compounds, making it a promising scaffold for drug development.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzoic acid: Shares the methoxy and chloro groups but lacks the thiadiazole ring.

    2-chlorobenzoyl chloride: Contains the chlorophenyl group but lacks the thiadiazole and methoxy groups.

    Thiosemicarbazide derivatives: Share the thiadiazole ring but differ in other substituents.

Uniqueness

The uniqueness of 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of both chloro and methoxy groups, along with the thiadiazole ring, provides a versatile platform for further functionalization and application in various fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for ongoing and future studies.

Properties

IUPAC Name

5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c1-23-13-7-6-9(17)8-11(13)14(22)19-16-21-20-15(24-16)10-4-2-3-5-12(10)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEHHBNYLSFJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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